![molecular formula C43H82NO10P B12075931 1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)
1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-palmitoyl-2-[16-(acryloyloxy)palmitoyl]-sn-glycero-3-phosphorylcholine (abbreviated as PLPC) belongs to the class of phospholipids. It consists of a glycerol backbone, two fatty acid chains, and a phosphorylcholine head group. Specifically, it has palmitic acid (16:0) and linoleic acid (18:2) as its acyl chains . PLPC is a crucial component of cell membranes, contributing to their structural integrity.
Méthodes De Préparation
Synthetic Routes: PLPC can be synthesized through chemical reactions involving glycerol, palmitic acid, and linoleic acid. One common method is the acylation of glycerol with the respective fatty acids. The acryloyloxy group is introduced during the synthesis.
Industrial Production: While PLPC is not produced on an industrial scale, it serves as a valuable intermediate in lipid research and pharmaceutical development.
Analyse Des Réactions Chimiques
PLPC undergoes various reactions:
Hydrolysis: PLPC can be hydrolyzed by phospholipases to yield glycerol, fatty acids, and phosphorylcholine.
Oxidation: The unsaturated linoleic acid moiety is susceptible to oxidation, leading to lipid peroxidation products.
Substitution: The acyl chains can be replaced with other fatty acids or modified to alter membrane properties.
Common reagents include lipases, oxidants (e.g., hydrogen peroxide), and acylating agents. The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
PLPC finds applications in various fields:
Liposome Research: PLPC is a standard component in liposomes, which are lipid-based vesicles used for drug delivery and cell studies.
Cell Membrane Studies: Researchers use PLPC to mimic cell membranes and investigate their properties.
Biophysical Studies: PLPC serves as a model system for understanding lipid bilayers and phase transitions.
Mécanisme D'action
PLPC’s effects are context-dependent:
Cell Membrane Fluidity: PLPC influences membrane fluidity due to its acyl chain composition.
Signaling Pathways: PLPC may modulate signaling pathways by affecting lipid rafts and membrane microdomains.
Comparaison Avec Des Composés Similaires
PLPC is unique due to its specific acyl chain combination. Similar compounds include other phosphatidylcholines (PCs) with varying fatty acid compositions, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (16:0-18:2 PC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (16:0-18:1 PC) .
Propriétés
Formule moléculaire |
C43H82NO10P |
|---|---|
Poids moléculaire |
804.1 g/mol |
Nom IUPAC |
[3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H82NO10P/c1-6-8-9-10-11-12-13-15-18-21-24-27-30-33-42(46)51-38-40(39-53-55(48,49)52-37-35-44(3,4)5)54-43(47)34-31-28-25-22-19-16-14-17-20-23-26-29-32-36-50-41(45)7-2/h7,40H,2,6,8-39H2,1,3-5H3 |
Clé InChI |
RSMUYMLRJLXQQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


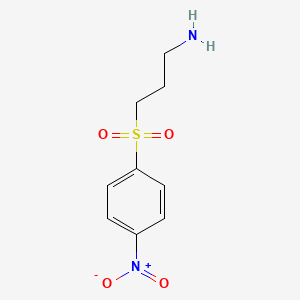


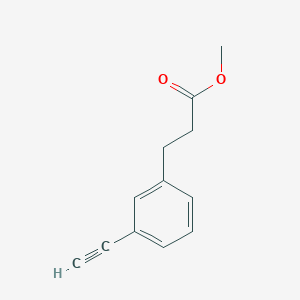
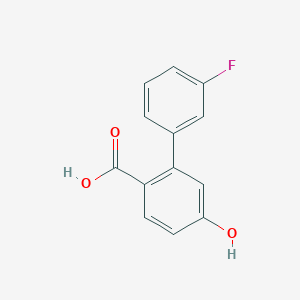
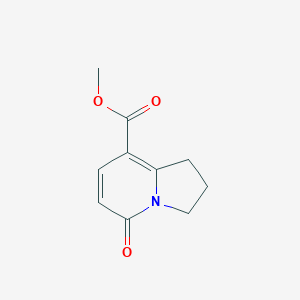
![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
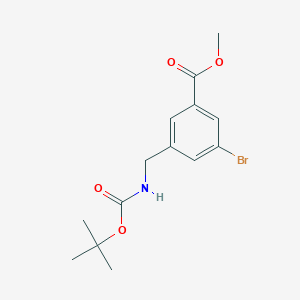
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)

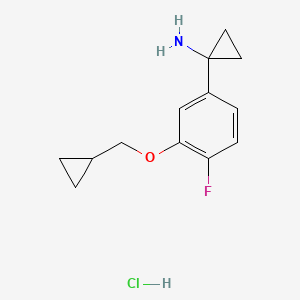
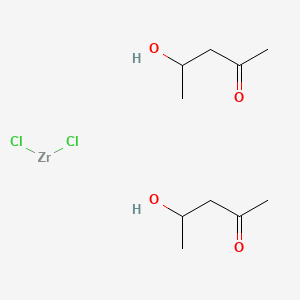
![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
